Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate is a complex organic compound characterized by its pyrazole core, chloro and amino substituents, and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of ethyl acetoacetate with hydrazine and 4-(trifluoromethyl)benzoyl chloride under acidic conditions. The resulting intermediate undergoes chlorination and subsequent amination to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and control reaction conditions. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyrazoles
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.
Biology: Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate has shown potential as a biological probe. Its interactions with various biomolecules can be studied to understand biological processes better.
Medicine: This compound has been investigated for its pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate (without chlorine)
Ethyl 4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate (without amino group)
Uniqueness: Ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate is unique due to the presence of both amino and chloro substituents, which can influence its reactivity and biological activity
Properties
IUPAC Name |
ethyl 5-amino-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O2/c1-2-22-12(21)10-9(14)11(18)20(19-10)8-5-3-7(4-6-8)13(15,16)17/h3-6H,2,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELMNJGETONTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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